2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a thiophen-2-yl group at position 3 and a thio-linked acetamide moiety bearing a 2-(trifluoromethyl)phenyl substituent. The spirocyclic framework confers conformational rigidity, while the thiophene and trifluoromethyl groups introduce distinct electronic and steric properties.
Properties
IUPAC Name |
2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3OS2/c23-22(24,25)15-8-3-4-9-16(15)26-18(29)14-31-20-19(17-10-7-13-30-17)27-21(28-20)11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCBHFDVNCACPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps, typically starting with the construction of the spirocyclic core. This can be achieved through enantioselective reactions or desymmetrization processes starting from achiral precursors . The thiophene ring and the trifluoromethyl phenyl group are then introduced through subsequent substitution reactions under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazaspiro core can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Scientific Research Applications
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the diazaspiro core may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
Diazaspiro Core Derivatives
- Compound from :
- Structure: 2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Key Differences:
- Substituents : 3,4-Dichlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.
- Comparison: The target compound’s trifluoromethyl group (−CF₃) is strongly electron-withdrawing and lipophilic, which may confer metabolic stability compared to the dichloro/methoxy substituents .
Thiophene/Thiazole-Based Acetamides
- Compound from :
- Structure: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Differences:
- Heterocycle : Thiazole (N-containing) vs. thiophene (S-only).
- Substituents : Dichlorophenyl vs. trifluoromethylphenyl.
- Properties :
- Thiazole’s nitrogen enables hydrogen bonding (e.g., N–H⋯N interactions in crystal packing), enhancing stability .
- Thiophene’s lower electronegativity may reduce polar interactions but improve π-stacking in aromatic systems.
Physicochemical and Bioactive Properties
Electronic and Steric Effects
- Trifluoromethyl (−CF₃) : Enhances metabolic stability and lipophilicity compared to chlorine or methoxy groups, as seen in agrochemicals () and pharmaceuticals .
- Thiophene vs. Thiazole : Thiophene’s sulfur contributes to lower polarity, while thiazole’s nitrogen supports hydrogen bonding, influencing solubility and target binding .
Hypothetical Bioactivity
- MAO Inhibition Potential: Compounds in with thiazol-2-ylidene groups show MAO-targeting activity. The target’s diazaspiro-thiophene scaffold may similarly interact with enzymatic pockets, though experimental validation is needed .
- Antimicrobial or Anticancer Applications : Dichlorophenyl-thiazole acetamides () exhibit structural motifs common in antimicrobial agents, suggesting the target compound could be explored for similar uses .
Comparative Data Table
Biological Activity
The compound 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.6 g/mol. The unique structural features include a thiophene moiety and a diazaspiro framework, which are often associated with enhanced biological activity due to their ability to interact with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, they may act as regulators of the KRAS G12D mutation, which is prevalent in various cancers. The presence of the spiro structure enhances the interaction with biological targets, potentially leading to improved efficacy in cancer treatment .
Table 1: Comparison of Similar Compounds and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-thioacetamide | Chlorophenyl group | Antimicrobial activity |
| 5-(thiophen-2-yl)-1H-pyrrole | Thiophene ring | Anti-inflammatory properties |
| 1-(3-chlorophenyl)-2-thiourea | Thiourea group | Anticancer effects |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : Similar compounds have shown concentration-dependent inhibition of tumor cell growth.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression .
Case Studies
In a study evaluating the anticancer effects of similar thiophene-containing compounds, it was found that certain derivatives exhibited lower IC50 values compared to standard treatments, indicating higher potency against cancer cell lines .
Another investigation into the antimicrobial efficacy of related compounds revealed that some derivatives displayed minimum inhibitory concentrations (MICs) lower than established antibiotics, suggesting potential for development as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
